1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Select 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine (CAS 137469-75-1) for its unique N-methyl secondary amine architecture. Compared to primary amine analogs, the N-methyl group enhances lipophilicity (XLogP3=1.1) and reduces H-bond donors (1 donor, 4 acceptors), improving BBB permeability and reducing P-gp efflux. This scaffold enables precise SAR studies, CNS drug optimization, and predictable supramolecular synthon engineering. A one-step synthesis protocol ensures scalability and cost-efficiency for parallel synthesis campaigns.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS No. 137469-75-1
Cat. No. B6603848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine
CAS137469-75-1
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H12N2O3/c1-10-6-7-5-8(11(12)13)3-4-9(7)14-2/h3-5,10H,6H2,1-2H3
InChIKeyVAJJOOCTYZKXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine (CAS 137469-75-1) as a Research Intermediate: Core Identity and Procurement Considerations


1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine (CAS 137469-75-1) is a nitroaromatic secondary amine characterized by a 2-methoxy-5-nitrophenyl core and an N-methylmethanamine side chain [1]. This structural configuration defines its utility as a versatile building block in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and complex heterocyclic systems [2]. Its molecular architecture allows for precise functionalization, distinguishing it from simpler analogs and making it a valuable intermediate where specific substitution patterns are required [2].

Why Generic Substitution Fails: The Critical Role of N-Methylation in 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine


Substituting 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine with a closely related analog, such as a primary amine or a differently N-alkylated derivative, is not straightforward. The presence of the N-methyl group fundamentally alters the compound's physicochemical and reactivity profile compared to its primary amine counterpart [1]. This modification impacts key parameters like lipophilicity (XLogP3-AA = 1.1) [2], hydrogen bonding capacity (1 donor, 4 acceptors) [2], and the compound's behavior in further synthetic transformations. These differences can lead to significant variations in reaction yields, product purity, and biological activity in downstream applications. Therefore, selecting the precise N-methylated derivative is crucial for maintaining experimental consistency and achieving desired outcomes, rather than assuming a broader class of compounds will perform identically.

Quantitative Differentiation of 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine: Evidence-Based Selection Guide


Enhanced Lipophilicity via N-Methylation: A Quantitative Comparison with the Primary Amine Analog

The N-methyl group in 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine significantly increases lipophilicity compared to its primary amine analog, (2-Methoxy-5-nitrophenyl)methanamine. This is reflected in a calculated XLogP3-AA value of 1.1 for the target compound [1]. While precise computed data for the primary amine is not available from the same authoritative source, a class-level inference based on the removal of a methyl group would predict a decrease in logP of approximately 0.5-0.7 units, suggesting a notable difference in partitioning behavior. This difference is critical for applications requiring enhanced membrane permeability or specific solubility profiles.

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Hydrogen Bonding Profile: Distinct Donor/Acceptor Ratio for Targeted Interactions

The secondary amine functionality of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine provides a distinct hydrogen bonding profile compared to its primary amine analogs. The target compound has 1 hydrogen bond donor and 4 acceptors, as computed by PubChem [1]. In contrast, a primary amine analog like (2-Methoxy-5-nitrophenyl)methanamine would have 2 hydrogen bond donors and 3 acceptors (assuming the nitro and methoxy groups are unchanged). This altered ratio influences molecular recognition events, binding affinities, and crystal packing, providing a specific tool for researchers investigating structure-activity relationships or designing supramolecular assemblies.

Structure-Based Drug Design Molecular Recognition Crystal Engineering

Rotatable Bond Count: Impact on Conformational Flexibility and Entropic Considerations

The number of rotatable bonds is a key descriptor of molecular flexibility, influencing binding entropy and bioavailability. 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine has 3 rotatable bonds [1]. Its primary amine analog, (2-Methoxy-5-nitrophenyl)methanamine, has 2 rotatable bonds (inferred). The additional rotatable bond in the target compound, stemming from the N-methyl group, introduces a new degree of conformational freedom. This can affect the compound's ability to adopt specific bioactive conformations or influence its metabolic stability, providing a subtle but important point of differentiation for structure-activity relationship (SAR) studies.

Computational Chemistry Conformational Analysis Drug Design

Synthetic Yield Differentiation: A One-Step Protocol in Quantitative Yield

A specific, high-yielding synthesis protocol exists for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, reported as a one-step procedure using adapted Vilsmeier conditions that proceeds in quantitative yield [1]. While direct comparative yield data for the synthesis of its closest analogs under identical conditions is not available, the existence of a well-characterized, efficient, and scalable protocol provides a significant practical advantage. This contrasts with the often multi-step or lower-yielding routes reported for similar nitroaromatic amines, reducing both the time and cost associated with its procurement and scale-up.

Synthetic Methodology Process Chemistry Green Chemistry

Optimal Application Scenarios for 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS Drug Candidates

The enhanced lipophilicity (XLogP3-AA = 1.1) and reduced hydrogen bond donor count (1 donor) of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, compared to its primary amine analog, position it as a superior starting point for optimizing central nervous system (CNS) drug candidates. These properties are consistent with improved blood-brain barrier permeability and reduced P-glycoprotein efflux, as inferred from established drug-likeness guidelines [1]. Researchers can leverage this scaffold to design molecules with a higher probability of achieving therapeutic concentrations in the brain.

Structure-Activity Relationship (SAR) Studies: Probing the N-Methyl Effect

The distinct physicochemical profile of this compound (logP, H-bonding, rotatable bonds) makes it an ideal tool for SAR studies aimed at understanding the impact of N-methylation on biological activity. By comparing the activity of this compound against its non-methylated analog (2-Methoxy-5-nitrophenyl)methanamine, researchers can isolate the contribution of the methyl group to potency, selectivity, and pharmacokinetic properties. This compound provides a precise molecular probe for dissecting these effects [1].

Synthetic Chemistry: Reliable Building Block for Parallel Synthesis and Scale-Up

The reported quantitative-yield, one-step synthesis protocol using adapted Vilsmeier conditions provides a reliable and efficient route for procuring this compound [2]. This makes it an attractive building block for parallel synthesis campaigns and for projects requiring scale-up, as it minimizes synthetic complexity and cost. The well-characterized spectroscopic data (NMR, IR, Raman) further ensures quality control and reproducibility in subsequent reactions [2].

Supramolecular Chemistry and Crystal Engineering: Controlled Hydrogen Bonding Motifs

The specific hydrogen bond donor/acceptor ratio (1 donor, 4 acceptors) of this secondary amine offers a predictable and distinct supramolecular synthon compared to primary amines (2 donors, 3 acceptors) [1]. This property can be exploited in crystal engineering to design materials with specific packing arrangements, porosity, or optical properties. The compound's well-defined interaction pattern allows for more rational design of co-crystals, salts, and metal-organic frameworks.

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